2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTM) is a fluorinated heterocyclic compound synthesized through various methods, including thermal and catalytic cyclotrimerization of hexakis(trifluoromethyl)melamine. PubChem, National Institutes of Health: ) Its unique structure, containing a six-membered ring with alternating nitrogen and carbon atoms and three trifluoromethyl groups attached to the carbon atoms, has attracted scientific interest due to its potential applications.
TTM exhibits several interesting properties, including:
These properties have led to the exploration of TTM in various scientific research areas, including:
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is a highly fluorinated heterocyclic compound with the molecular formula and a molecular weight of approximately 285.07 g/mol. It is also known by various names, including s-Triazine, 2,4,6-tris(trifluoromethyl)-s-triazine, and TTT. The compound features three trifluoromethyl groups attached to the triazine ring, contributing to its unique chemical properties and reactivity. Its structure allows for significant electron-withdrawing effects due to the presence of fluorine atoms, which enhances its stability and reactivity in various chemical environments .
The synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine can be achieved through several methods:
These methods often require careful control of reaction conditions to optimize yields and selectivity.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine finds applications in various fields:
Several compounds share structural similarities with 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,4-Diamino-6-trifluoromethyl-1,3,5-triazine | Amino-substituted triazine | Contains amino groups that may enhance biological activity |
2-(Trifluoromethyl)-1H-benzimidazole | Benzimidazole derivative | Exhibits different reactivity patterns due to the aromatic system |
2-(Trifluoromethyl)-pyrimidine | Pyrimidine derivative | Similar electron-withdrawing effects but different ring structure |
2-Amino-4-(trifluoromethyl)-thiazole | Thiazole derivative | Contains sulfur; potential for different reactivity |
These compounds highlight the uniqueness of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine due to its trifluoromethyl substituents and triazine core structure. Each compound offers distinct properties and reactivity profiles that can be exploited in various applications.
Irritant